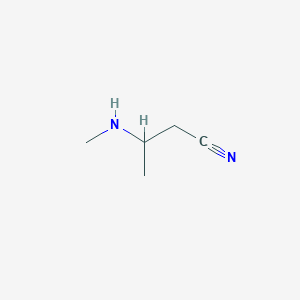

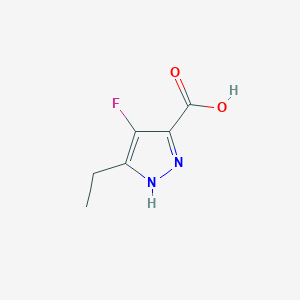

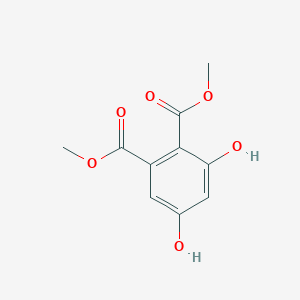

5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid

Overview

Description

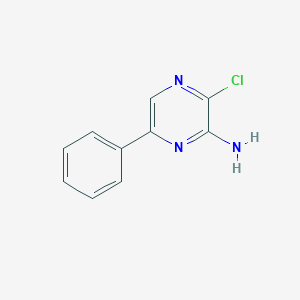

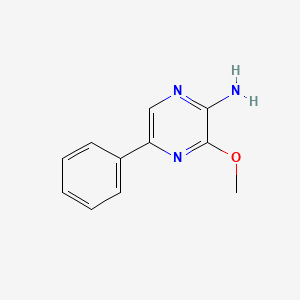

“5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid” is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazoles and their derivatives possess almost all types of pharmacological activities and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Fluorinated pyrazoles, such as “5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid”, play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . A variety of synthesis methods have been reported over the years . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

Pyrazoles are known for their versatility in organic synthesis . They can undergo a variety of chemical reactions, including addition reactions, cyclization, and more . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Scientific Research Applications

Synthesis and Biological Activity of Pyrazole Derivatives

Pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. For instance, 7-[hydrazino], -[hydrazonyl] and -[pyrazolyl]quinolone-3-carboxylic acids derived from 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid exhibited in vitro biological activities. This demonstrates the potential of pyrazole derivatives in medicinal chemistry and drug design (Ziegler et al., 1988).

Pyrazole-3-carboxylic Acid Derivatives in Antiproliferative Activity

Novel 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been synthesized and characterized, demonstrating antiproliferative activities against various cell lines, including Vero, C6, and HeLa cells. This highlights the therapeutic potential of pyrazole-3-carboxylic acid derivatives in cancer research (Kasımoğulları et al., 2015).

Coordination Polymers from Pyrazole-4-carboxylic Acid Derivatives

d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have shown structural diversity and potential application in materials science, indicating the versatility of pyrazole-4-carboxylic acid derivatives in designing functional materials (Cheng et al., 2017).

Future Directions

Fluorinated pyrazoles have grown exponentially in popularity since the early 1990s, with more than 50% of all contributions on the topic having been published in the last 5 years . This suggests that there is ongoing interest in the synthesis and application of fluorinated pyrazoles, including “5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid”, in various areas of science .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The fluorine atom could form a hydrogen bond with a target protein, while the ethyl group could participate in hydrophobic interactions .

Biochemical Pathways

Pyrazole derivatives have been found to possess various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests it may have good absorption and distribution characteristics . The compound’s pKa value of 2.86 indicates it will primarily exist in its protonated form at physiological pH, which could influence its distribution and excretion .

Result of Action

Given the broad range of biological activities exhibited by pyrazole derivatives, it’s possible that the compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid. For example, the compound’s ionization state and, consequently, its interaction with targets could be affected by pH . Additionally, the compound’s stability could be influenced by temperature and light.

properties

IUPAC Name |

5-ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRGYNURXYGNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659066 | |

| Record name | 5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

681034-63-9 | |

| Record name | 5-Ethyl-4-fluoro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)